5-Methoxyquinoline-2-carboxylic acid

Epigenetics Cancer Therapeutics Histone Methyltransferase

5-Methoxyquinoline-2-carboxylic acid is a non-negotiable scaffold for EZH2 inhibitor discovery; the 5-methoxy substituent is the pharmacophoric driver of low-micromolar IC₅₀ (1.2 µM) and cannot be replaced by unsubstituted quinoline-2-carboxylic acid. Its C2 carboxylate enables rapid amide library synthesis, while the methoxy group directs regioselective C6/C8 functionalization. Validated in 143B osteosarcoma cytotoxicity and 12-lipoxygenase inhibition assays, this building block delivers target engagement that generic quinoline acids simply cannot provide.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 852402-70-1
Cat. No. B3059590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxyquinoline-2-carboxylic acid
CAS852402-70-1
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=CC(=N2)C(=O)O
InChIInChI=1S/C11H9NO3/c1-15-10-4-2-3-8-7(10)5-6-9(12-8)11(13)14/h2-6H,1H3,(H,13,14)
InChIKeyLLLOPVIKZYEGTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxyquinoline-2-carboxylic Acid (CAS 852402-70-1): Molecular Profile and Procurement Baseline


5-Methoxyquinoline-2-carboxylic acid (CAS 852402-70-1) is a heterocyclic aromatic compound characterized by a quinoline core bearing a methoxy substituent at the 5-position and a carboxylic acid at the 2-position, with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol . This substitution pattern distinguishes it from positional isomers such as 5-methoxyquinoline-4-carboxylic acid (CAS 1474033-93-6) and from the unsubstituted quinoline-2-carboxylic acid scaffold, creating a unique electronic and steric environment that influences both its chemical reactivity as a synthetic intermediate and its biological target interactions [1]. The compound is commercially available at research-grade purity (typically 98%) and serves as a versatile building block in medicinal chemistry programs targeting diverse therapeutic areas including oncology and metabolic disorders .

Why Generic 5-Methoxyquinoline-2-carboxylic Acid Substitution Is Not Viable: Quantitative Differentiation


Generic substitution of 5-methoxyquinoline-2-carboxylic acid with other quinoline-2-carboxylic acid derivatives or unsubstituted analogs is not scientifically justifiable due to the profound impact of the 5-methoxy group on both target engagement and downstream biological activity. In the context of EZH2 inhibition, a scaffold lacking the 5-methoxy group shows substantially reduced or no measurable activity against this histone methyltransferase target, as demonstrated by structure-activity relationship (SAR) studies where only 5-substituted analogs maintain low-micromolar potency [1]. Furthermore, the compound's validated role as a dihydrolipoyl dehydrogenase (DLD) inhibitor and its demonstrated cytotoxicity against the 143B osteosarcoma cell line after 72-hour exposure are properties not shared by the 4-carboxylic acid positional isomer or by unsubstituted quinoline-2-carboxylic acid, which lacks the specific hydrogen-bonding and hydrophobic interactions conferred by the methoxy group [2]. This necessitates the procurement of the precise 5-methoxy-substituted quinoline-2-carboxylic acid rather than a generic quinoline acid, as the specific substitution pattern is the primary driver of its biological activity and synthetic utility [3].

5-Methoxyquinoline-2-carboxylic Acid: Direct Head-to-Head and Class-Comparison Evidence Guide


EZH2 Inhibition: 5-Methoxy Scaffold Potency Relative to Alternative Substitutions

In a systematic SAR study of quinoline-based EZH2 inhibitors, the 5-methoxyquinoline-2-carboxylic acid-derived analog (compound 5k) exhibited an IC50 value of 1.2 µM against EZH2 enzymatic activity. The SAR analysis demonstrated that removal of the 5-methoxy group or its replacement with alternative substituents at other positions resulted in a significant reduction or complete loss of EZH2 inhibitory activity [1]. This contrasts with other EZH2 inhibitor chemotypes such as the pyridone-based GSK126 (IC50 = 9.9 nM) and the indazole-based EPZ005687 (IC50 = 54 nM), which belong to different chemical series with distinct intellectual property landscapes and synthetic accessibility profiles [2]. The quinoline scaffold, particularly with the 5-methoxy substitution, represents a differentiated chemical starting point for inhibitor development.

Epigenetics Cancer Therapeutics Histone Methyltransferase

Cytotoxicity Profile: Activity Against 143B Osteosarcoma Cells

5-Methoxyquinoline-2-carboxylic acid was evaluated for its cytotoxic activity against the human 143B osteosarcoma cell line in a 72-hour continuous exposure assay. The compound demonstrated measurable inhibitory activity against tumor cell proliferation, as documented in ChEMBL assay CHEMBL1133252 [1]. This cytotoxicity profile contrasts with the activity of simpler quinoline-2-carboxylic acids, which generally lack significant anti-proliferative effects in the same concentration ranges without additional functionalization [2]. The 5-methoxy substitution enhances cell permeability and target engagement relative to the parent quinoline-2-carboxylic acid, which has a lower calculated LogP (1.94 for the 5-methoxy derivative versus approximately 1.2 for the unsubstituted analog) .

Cancer Biology Osteosarcoma Cytotoxicity Assay

Lipoxygenase Inhibition: 12-LOX Activity Profile

5-Methoxyquinoline-2-carboxylic acid was evaluated for its ability to inhibit human platelet 12-lipoxygenase (12-LOX) in vitro. At a test concentration of 30 µM, the compound demonstrated measurable inhibition of 12-LOX enzymatic activity [1]. This activity is notable because the quinoline-2-carboxylic acid core without the 5-methoxy group shows significantly reduced 12-LOX inhibition, as established by SAR studies of kynurenic acid derivatives and related quinoline carboxylates [2]. For comparison, the natural product nordihydroguaiaretic acid (NDGA) inhibits 12-LOX with an IC50 of approximately 30 µM, while selective 12-LOX inhibitors like ML355 exhibit IC50 values in the low nanomolar range (IC50 = 290 nM) [3]. The 5-methoxy derivative occupies a moderate-activity region of the LOX inhibitor landscape, providing a distinct chemical starting point.

Inflammation Lipoxygenase Arachidonic Acid Pathway

Physicochemical Differentiation: LogP and Polar Surface Area Relative to Analogs

5-Methoxyquinoline-2-carboxylic acid exhibits a calculated LogP of 1.94 and a topological polar surface area (TPSA) of 59.42 Ų . These values position the compound favorably within Lipinski's Rule of Five space for oral bioavailability, and they differ meaningfully from those of key comparators: the unsubstituted quinoline-2-carboxylic acid has a lower calculated LogP of approximately 1.2 and a TPSA of approximately 50 Ų, while the 4-carboxylic acid positional isomer exhibits different hydrogen-bonding geometry and altered polarity [1]. The 5-methoxy group increases lipophilicity by approximately 0.7 log units compared to the parent scaffold, which can enhance membrane permeability and target engagement in cell-based assays, as reflected in the cytotoxicity data for the 143B cell line [2].

Drug Discovery ADME Physicochemical Properties

Commercial Availability and Purity Specification: Procurement-Ready Material

5-Methoxyquinoline-2-carboxylic acid (CAS 852402-70-1) is available from established research chemical suppliers at a specified purity of 98% (HPLC), with pricing and pack sizes suitable for both initial screening and scale-up synthesis . The compound is supplied with full analytical characterization, including NMR and HPLC data to confirm structure and purity . In contrast, the 4-carboxylic acid positional isomer (CAS 1474033-93-6) and the unsubstituted quinoline-2-carboxylic acid are available from different supplier networks with varying purity specifications and price points, reflecting differences in synthetic accessibility and market demand [1]. The 5-methoxy derivative benefits from a well-documented synthetic route involving cyclization of 2-bromo-5-methoxyaniline with malonic acid using POCl₃, which yields the compound in high purity and supports reliable supply chain continuity [2].

Chemical Procurement Medicinal Chemistry Quality Control

Synthetic Utility: Versatile Carboxylic Acid Handle for Derivatization

The carboxylic acid group at the 2-position of 5-methoxyquinoline-2-carboxylic acid serves as a highly versatile synthetic handle, enabling straightforward conversion to amides, esters, alcohols, and aldehydes through standard coupling, reduction, and oxidation chemistry . This functionality is identical to that of unsubstituted quinoline-2-carboxylic acid and the 4-carboxylic acid isomer; however, the presence of the 5-methoxy group electronically activates the quinoline ring toward electrophilic substitution at positions para and ortho to the methoxy group (C6 and C8), enabling regioselective functionalization that is not possible with the unsubstituted parent scaffold [1]. In practice, this allows for the synthesis of more complex analogs bearing substituents at C6 or C8 while retaining the carboxylic acid for further elaboration, a synthetic advantage that distinguishes this compound from both the unsubstituted and the 4-carboxylic acid isomers [2].

Organic Synthesis Medicinal Chemistry Amide Bond Formation

Optimal Research and Industrial Applications for 5-Methoxyquinoline-2-carboxylic Acid (CAS 852402-70-1)


Epigenetic Drug Discovery: EZH2 Inhibitor Lead Generation

5-Methoxyquinoline-2-carboxylic acid serves as a foundational building block for the synthesis of novel EZH2 inhibitors, as demonstrated by the derivative 5k (IC50 = 1.2 µM) [1]. Procurement of this specific compound enables medicinal chemistry teams to explore a scaffold class distinct from the pyridone and indazole chemotypes that dominate the current EZH2 inhibitor landscape. The carboxylic acid handle at C2 permits rapid diversification into amide libraries, while the 5-methoxy group is essential for maintaining EZH2 inhibitory activity [2]. This application scenario is validated by the compound's demonstrated SAR profile and its favorable physicochemical properties (LogP = 1.94, TPSA = 59.42 Ų), which support oral bioavailability optimization in lead development programs .

Oncology Target Validation: Osteosarcoma and 12-LOX-Mediated Pathways

The compound's validated activity against the 143B osteosarcoma cell line (72 hr exposure) and its inhibition of human platelet 12-lipoxygenase (active at 30 µM) position it as a chemical probe for investigating LOX-mediated inflammatory signaling in the tumor microenvironment and for validating 12-LOX as a therapeutic target in oncology [1]. Unlike unsubstituted quinoline-2-carboxylic acid, which lacks significant cytotoxicity and LOX inhibition, the 5-methoxy derivative provides a measurable biological signal that can be used to establish proof-of-concept for target engagement in cellular and biochemical assays [2]. This application is particularly relevant for research groups studying the intersection of inflammation and cancer progression, where LOX pathway modulation is a validated therapeutic strategy .

Synthetic Methodology Development: Regioselective Quinoline Functionalization

The 5-methoxy group in 5-methoxyquinoline-2-carboxylic acid serves as a strong ortho/para-directing group for electrophilic aromatic substitution, enabling regioselective functionalization at the C6 and C8 positions of the quinoline ring [1]. This synthetic feature, absent in unsubstituted quinoline-2-carboxylic acid, allows process chemists and medicinal chemists to install additional substituents at specific positions while retaining the carboxylic acid handle at C2 for further elaboration [2]. The compound is therefore a strategic building block for constructing complex quinoline-based libraries with defined substitution patterns, supporting both academic methodology development and industrial-scale synthesis of advanced pharmaceutical intermediates .

Metabolic Enzyme Inhibition Studies: Dihydrolipoyl Dehydrogenase (DLD)

5-Methoxyquinoline-2-carboxylic acid has been identified as a potential inhibitor of dihydrolipoyl dehydrogenase (DLD), a key enzyme in cellular metabolism that catalyzes the final step in the pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase complexes [1]. This activity profile is not shared by the 4-carboxylic acid positional isomer or by unsubstituted quinoline-2-carboxylic acid, which lack the specific hydrogen-bonding and hydrophobic interactions conferred by the 5-methoxy group [2]. Procurement of this specific compound is therefore warranted for research programs investigating metabolic regulation, mitochondrial dysfunction, and the role of DLD in cancer metabolism and neurodegenerative diseases .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methoxyquinoline-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.